7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Cefotetan is a semisynthetic cephamycin antibiotic used for the prophylaxis and treatment of various bacterial infections. It is often grouped with second-generation cephalosporins and has a similar antibacterial spectrum, but with additional anti-anaerobe coverage . Cefotetan is administered intravenously or intramuscularly and is highly resistant to a broad spectrum of beta-lactamases .
Preparation Methods
Cefotetan is synthesized through a series of chemical reactions involving the incorporation of a methoxy group at the 7-alpha position of the cephamycin nucleus. The synthetic route typically involves the reaction of 7-aminocephalosporanic acid with various reagents to introduce the necessary functional groups . Industrial production methods involve large-scale fermentation processes followed by chemical modification to produce the final active compound .
Chemical Reactions Analysis
Cefotetan undergoes several types of chemical reactions, including:
Oxidation: Cefotetan can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the cephamycin nucleus.
Substitution: Substitution reactions can occur at the methoxy group or other functional groups on the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include modified cephamycin derivatives with altered antibacterial activity .
Scientific Research Applications
Cefotetan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of cephamycins.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Industry: Employed in the development of new antibiotics and in the study of beta-lactamase resistance.
Mechanism of Action
Cefotetan exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to and inhibits the bacterial penicillin-binding proteins, which are essential for cell wall biosynthesis . This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis and death .
Comparison with Similar Compounds
Cefotetan is often compared with other cephalosporins and cephamycins, such as cefoxitin, cefuroxime, and cefotaxime. While cefotetan shares a similar antibacterial spectrum with these compounds, it is unique in its additional anti-anaerobe coverage and higher resistance to beta-lactamases . Other similar compounds include:
Cefoxitin: Another cephamycin with similar antibacterial activity but less effective against anaerobes.
Cefuroxime: A second-generation cephalosporin with a broader spectrum but less beta-lactamase resistance.
Cefotetan’s unique properties make it a valuable antibiotic for treating a wide range of bacterial infections, particularly those involving anaerobic bacteria .
Properties
IUPAC Name |
7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZNHPXWXCNNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O8S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860903 |
Source
|
Record name | 7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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